3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one;hydrobromide
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Overview
Description
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one;hydrobromide is a chemical compound with the molecular formula C9H12N2O2. It is also known by its CAS number 99362-47-7. This compound is characterized by the presence of amino and hydroxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one typically involves the reaction of 2-amino-3-hydroxybenzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-hydroxyphenyl)propan-1-one: Used as a synthetic intermediate in pharmaceutical applications.
2-amino-1-(3-hydroxyphenyl)propan-1-one: Another similar compound with applications in organic synthesis.
Uniqueness
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one is unique due to its specific arrangement of functional groups, which provides distinct reactivity and interaction profiles compared to other similar compounds .
Properties
Molecular Formula |
C9H13BrN2O2 |
---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one;hydrobromide |
InChI |
InChI=1S/C9H12N2O2.BrH/c10-5-4-7(12)6-2-1-3-8(13)9(6)11;/h1-3,13H,4-5,10-11H2;1H |
InChI Key |
GRAMPGNDHLRWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CCN.Br |
Origin of Product |
United States |
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